5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-13,16-17H,14-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBJNYXMRFYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 921515-94-8 |
The compound features a pyrazolo[4,3-c]pyridine framework, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies indicate that compounds similar to 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .
In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. For example, one study reported an EC value of less than 250 μM for a closely related compound against tumor cells .
Antiviral Activity
The compound's structural analogs have also been explored for antiviral properties. Research has shown that certain pyrazole derivatives can inhibit viral replication by targeting viral polymerases or proteases. For instance, compounds with similar scaffolds have been found to exert antiviral effects against the Tobacco Mosaic Virus (TMV) .
The biological activity of 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is believed to stem from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The inhibition of CDKs leads to cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, the compound may interfere with viral replication mechanisms through competitive inhibition of essential enzymes .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of pyrazolo compounds on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Efficacy
In another study focused on antiviral activity, a derivative of the compound was tested against the Influenza virus. The results showed that the compound inhibited viral replication by 70% at a concentration of 50 μM, showcasing its potential as an antiviral agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. The incorporation of thiophene and benzothiazole moieties has been shown to enhance antibacterial efficacy:
- Minimum Inhibitory Concentration (MIC) values for derivatives with similar structures ranged from 4–20 μmol L, indicating significant antibacterial activity against various strains, including Staphylococcus aureus and Salmonella typhi .
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 9a | 4 | Staphylococcus aureus |
| 9e | 8 | Salmonella typhi |
Anticancer Potential
The anticancer activity of this compound has also been investigated through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:
- IC values for related compounds were reported as low as 2.56 μmol L against human lung cancer cells (NCI-H460) and liver cancer cells (HepG2) .
| Compound | IC (μmol L) | Cancer Cell Line |
|---|---|---|
| 5a | 2.56 | NCI-H460 |
| 7e | 3.00 | HepG2 |
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the biological activity of such compounds. The presence of specific substituents on the benzothiazole or thiophene rings has been correlated with enhanced potency:
- Compounds with electron-withdrawing groups often exhibit improved antimicrobial and anticancer activities due to increased electron density at reactive sites .
Synthesis Techniques
The synthesis of 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be achieved through various methods, including microwave-assisted synthesis which has shown to improve yield and reduce reaction time:
Synthesis Overview
- Starting Materials : Appropriate thiophene derivatives and benzyl amines.
- Reaction Conditions : Microwave irradiation under controlled temperatures.
- Yield : Typically around 70–85% depending on reaction conditions.
Future Research Directions
Further exploration into the pharmacological profiles of this compound is warranted:
- Investigating its mechanism of action against specific bacterial strains and cancer cell lines.
- Evaluating its potential as a lead compound for drug development targeting resistant bacterial infections or specific cancer types.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Findings :
- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to propyl or methoxyethyl substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Binding Interactions : The thiophen-2-ylmethyl group in the target compound and CAS 921515-13-1 enables sulfur-π or hydrogen-bonding interactions, absent in CAS 923233-41-4, which has a methoxyethyl group .
- Synthetic Accessibility : CAS 923233-41-4’s shorter alkyl chain (propyl) simplifies synthesis compared to the benzyl group, which may require protective strategies during coupling reactions .
Thiazolo[3,2-a]pyrimidine and Thiadiazolo-pyrimidine Derivatives
Table 2: Heterocyclic Core Comparisons
Key Findings :
- Electronic Effects : Thiophene in the target compound provides electron-rich regions distinct from the electron-deficient thiadiazole ring in ’s compounds, altering redox properties and metabolic stability .
Research Findings and Implications
Crystallographic and Spectroscopic Insights
- Thiazolo[3,2-a]pyrimidine Derivatives : Single-crystal X-ray studies () reveal bifurcated C–H···O hydrogen bonds forming chains along the c-axis, enhancing crystal stability. In contrast, pyrazolo[4,3-c]pyridines may exhibit weaker intermolecular forces due to fewer polar substituents .
- Synthetic Routes : The target compound’s synthesis likely parallels ’s method (reflux with acetic acid/anhydride), but the benzyl group necessitates careful deprotection to avoid side reactions .
Pharmacological Potential
- Target Compound : The thiophen-2-ylmethyl group may improve selectivity for sulfur-dependent enzymes (e.g., cytochrome P450 isoforms) compared to methoxyethyl or propyl analogs .
- CAS 921515-13-1 : Despite structural similarity to the target compound, its 2-methoxyethyl group reduces logP (predicted ~2.8 vs. ~3.5 for the target), suggesting better renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
